molecular formula C18H13N3O3S2 B2580089 N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 477498-08-1

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2580089
CAS No.: 477498-08-1
M. Wt: 383.44
InChI Key: QBRHOXUIADBTKA-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions often involve the use of microwave irradiation and specific catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, such as:

Uniqueness

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyanoethylthio group and a nitrobenzo[b]thiophene core makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHOXUIADBTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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